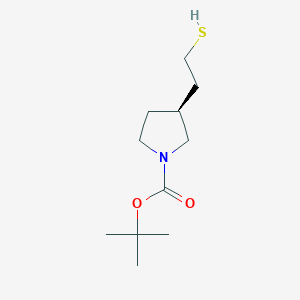
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-ブチル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステルは、分子式C11H21NO2Sの化学化合物です。これは、五員環の窒素含有ヘテロ環であるピロリジンの誘導体であり、tert-ブチルエステル基とメルカプトエチル側鎖を含んでいます。
準備方法
合成経路と反応条件
(S)-tert-ブチル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステルの合成は、通常、以下の手順を伴います。
ピロリジン環の形成: ピロリジン環は、アミノ酸誘導体などの適切な前駆体を含む環化反応によって合成できます。
メルカプトエチル基の導入: メルカプトエチル基は、適切なチオール試薬を用いた求核置換反応によって導入できます。
エステル化: 最後のステップでは、カルボキシル基をtert-ブチルアルコールと酸性条件下でエステル化して、tert-ブチルエステルを形成します。
工業的生産方法
(S)-tert-ブチル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステルの工業的生産には、収率と純度を高めるために、特定の触媒、溶媒、温度制御などの最適化された反応条件が含まれる場合があります。プロセスには、再結晶やクロマトグラフィーなどの精製ステップも含まれる場合があります。
化学反応の分析
反応の種類
(S)-tert-ブチル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メルカプトエチル基は、酸化されてジスルフィドまたはスルホキシドを形成できます。
還元: 化合物は、エステルをアルコールに還元するなど、官能基を変換するために還元できます。
置換: 化合物は、特にメルカプトエチル基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(mCPBA)などの試薬を穏やかな条件下で使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの求核剤を塩基の存在下で使用できます。
生成される主な生成物
酸化: ジスルフィドまたはスルホキシド。
還元: アルコールまたはアミン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
(S)-tert-ブチル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステルは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成、特に医薬品や農薬の開発における構成単位として使用されます。
生物学: この化合物は、酵素阻害を伴う研究や、受容体結合アッセイにおけるリガンドとして使用できます。
産業: この化合物は、特殊化学薬品や材料の合成に使用できます。
科学的研究の応用
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
(S)-tert-ブチル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。メルカプトエチル基は、タンパク質中のチオール基と共有結合を形成し、その活性を阻害または調節します。ピロリジン環は、タンパク質上の結合部位と相互作用して、その機能に影響を与えることもできます。
類似の化合物との比較
類似の化合物
ベンジル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステル: tert-ブチル基の代わりにベンジル基を持つ類似の構造。
エチル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステル: tert-ブチルエステル基の代わりにエチルエステル基を持つ類似の構造。
メチル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステル: tert-ブチルエステル基の代わりにメチルエステル基を持つ類似の構造。
独自性
(S)-tert-ブチル 3-(2-メルカプトエチル)ピロリジン-1-カルボン酸エステルは、tert-ブチルエステル基の存在により、立体障害をもたらし、化合物の反応性と結合特性に影響を与えるため、ユニークです。これは、そのような構造的特徴が有利な特定の用途に適した貴重な化合物です。
類似化合物との比較
Similar Compounds
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.
Ethyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate: Similar structure but with an ethyl ester group.
Methyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and binding properties. This makes it a valuable compound for specific applications where such structural features are advantageous.
生物活性
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H21NO2S
- Molecular Weight : Approximately 231.35 g/mol
- CAS Number : 1467124-44-2
The compound features a pyrrolidine ring, a carboxylate group, and a mercaptoethyl substituent, which contribute to its diverse chemical properties and potential applications in various fields such as medicinal chemistry and material science .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The mercapto group allows it to form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can influence enzyme activity and protein stability, making it a valuable tool in biochemical research.
1. Antioxidant Properties
Research indicates that compounds containing thiol groups, like this compound, exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.
2. Enzyme Interaction Studies
Studies have shown that this compound can interact with enzymes containing cysteine residues. These interactions can modulate enzyme activities, which is essential for understanding metabolic pathways and designing enzyme inhibitors or activators .
3. Potential Therapeutic Applications
The compound has been investigated for its potential therapeutic effects in various diseases due to its ability to interact with biological targets. Its unique structure may confer distinct biological activities not found in its analogs, leading to the exploration of new drug candidates .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assay. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.
Case Study 2: Enzyme Modulation
In another investigation, the compound was tested for its effects on a specific cysteine-dependent enzyme involved in metabolic pathways. The results demonstrated that this compound inhibited the enzyme's activity in a dose-dependent manner, indicating its potential as an enzyme inhibitor for therapeutic development.
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol under controlled conditions. This synthetic pathway allows for efficient production while maintaining high stereochemical purity .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C11H21NO2S | C11H21NO2S |
| Molecular Weight | ~231.35 g/mol | ~231.35 g/mol |
| Antioxidant Activity | Significant | Moderate |
| Enzyme Interaction | Yes | Yes |
| Therapeutic Potential | High | Variable |
特性
分子式 |
C11H21NO2S |
|---|---|
分子量 |
231.36 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-12)5-7-15/h9,15H,4-8H2,1-3H3/t9-/m0/s1 |
InChIキー |
NPJUGERPGXFQNG-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCS |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















